A Technical Guide to 4-Acetyl-3-nitrobenzoic Acid (CAS 79481-75-7): Synthesis, Reactivity, and Applications for the Research Scientist
A Technical Guide to 4-Acetyl-3-nitrobenzoic Acid (CAS 79481-75-7): Synthesis, Reactivity, and Applications for the Research Scientist
This document provides an in-depth technical examination of 4-Acetyl-3-nitrobenzoic acid, a trifunctional aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond basic data to explore the causal logic behind its synthesis, its predictable reactivity, and its prospective applications, grounding all claims in authoritative sources.
Core Compound Profile and Physicochemical Properties
4-Acetyl-3-nitrobenzoic acid (CAS: 79481-75-7) is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, an acetyl group (ketone), and a nitro group. The strategic placement of these three groups—each with distinct electronic properties and reactivity—makes it a valuable building block for constructing more complex molecular architectures.
The simultaneous presence of two strong electron-withdrawing groups (the nitro and acetyl groups) ortho and para to the carboxylic acid significantly influences the molecule's electronic properties and reactivity, a theme that will be explored throughout this guide.
| Property | Value | Source |
| CAS Number | 79481-75-7 | [1][2] |
| Molecular Formula | C₉H₇NO₅ | [1][2] |
| Molecular Weight | 209.16 g/mol | [1][2] |
| SMILES | O=C(O)C1=CC=C(C(C)=O)C(=O)=C1 | [1][2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Strategic Synthesis: A Study in Electrophilic Aromatic Substitution
The synthesis of 4-Acetyl-3-nitrobenzoic acid is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. The logical precursor for this molecule is 4-Acetylbenzoic acid (CAS 586-89-0).
The Causality of Director Groups
In the nitration of 4-Acetylbenzoic acid, both the carboxylic acid (-COOH) and the acetyl (-COCH₃) groups are deactivating and meta-directing.[3] This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring and destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack.
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The -COOH group at position 1 directs incoming electrophiles to positions 3 and 5.
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The -COCH₃ group at position 4 also directs incoming electrophiles to positions 3 and 5.
Since both groups reinforce the direction of the incoming electrophile to the same positions, the nitration of 4-acetylbenzoic acid is expected to proceed with high regioselectivity to yield the desired 4-Acetyl-3-nitrobenzoic acid product.
Caption: Synthetic workflow for 4-Acetyl-3-nitrobenzoic acid.
Self-Validating Experimental Protocol: Nitration
This protocol is a representative procedure based on established methods for the nitration of deactivated aromatic rings.[3][4] The self-validating design relies on strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
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Preparation of the Nitrating Mixture (Critical Step): In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄). The addition must be performed dropwise with continuous stirring, ensuring the temperature of the mixture is maintained below 10 °C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).[3]
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Dissolution of Starting Material: In a separate beaker, dissolve 10.0 g of 4-Acetylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool this solution in an ice bath to below 5 °C. Using sulfuric acid as the solvent ensures the starting material is fully protonated and dissolved, presenting a homogenous medium for the reaction.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture from Step 1 to the dissolved 4-Acetylbenzoic acid solution from Step 2. The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture strictly below 5 °C. Exceeding this temperature significantly increases the risk of side reactions.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
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Work-up and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice (~500 g) with vigorous stirring. The product will precipitate as a solid. This step quenches the reaction and dilutes the acid, causing the organic product to become insoluble.
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Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The primary purification is achieved by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield a purified solid.
Chemical Reactivity and Synthetic Potential
The true value of 4-Acetyl-3-nitrobenzoic acid lies in the differential reactivity of its three functional groups, allowing for a wide range of selective transformations.
Acidity and the Ring's Electronic Landscape
The pKa of benzoic acid is approximately 4.2. The presence of electron-withdrawing groups stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the parent acid.[5][6] Both the acetyl group and, more significantly, the nitro group are strongly electron-withdrawing. Consequently, 4-Acetyl-3-nitrobenzoic acid is a considerably stronger acid than benzoic acid itself, with an estimated pKa well below 3.5, similar to other nitrobenzoic acids.[7]
Key Transformations and Synthetic Utility
The functional groups on the molecule can be seen as "handles" for subsequent synthetic steps:
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Nitro Group Reduction: The nitro group is readily reduced to a primary amine (-NH₂) using standard conditions like Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation yields 4-Acetyl-3-aminobenzoic acid, a highly valuable intermediate for the synthesis of heterocycles, dyes, and pharmacologically active molecules.
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Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) or conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂), which is a highly reactive intermediate for forming amides.
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Ketone Reactions: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reduction is typically chemoselective and will not affect the carboxylic acid or the nitro group under standard conditions.
Caption: Key synthetic transformations of 4-Acetyl-3-nitrobenzoic acid.
Predicted Spectroscopic Profile
| Technique | Predicted Features |
| ¹H NMR | Expect three signals in the aromatic region (δ 7.5-8.5 ppm). The proton between the carboxyl and nitro groups will be the most downfield. The protons adjacent to the acetyl group will also be downfield. A singlet corresponding to the three methyl protons of the acetyl group will appear around δ 2.7 ppm. |
| ¹³C NMR | Expect nine distinct signals. The carbonyl carbons of the carboxylic acid and the ketone will be the most downfield (δ 165-200 ppm). Six signals will be present in the aromatic region (δ 120-150 ppm), and one signal for the acetyl methyl carbon will be upfield (δ ~25-30 ppm). |
| IR Spectroscopy | Strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1680-1700 cm⁻¹). Two strong bands for the asymmetric and symmetric N-O stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 209. Key fragmentation patterns would likely include the loss of -OH (m/z = 192) and -COOH (m/z = 164). |
Applications in Research and Drug Development
The utility of 4-Acetyl-3-nitrobenzoic acid is primarily as a synthetic intermediate. Its structural motifs are found in various fields:
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Pharmaceutical Scaffolding: Substituted aminobenzoic acids, readily prepared from this compound via nitro reduction, are precursors to a wide array of pharmaceuticals, including anti-inflammatory and analgesic agents.[11] The related compound 4-methyl-3-nitrobenzoic acid has been identified as a potent inhibitor of cancer cell migration, suggesting that scaffolds derived from this class of molecules may have antimetastatic potential.[12]
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Materials Science: The rigid, functionalized aromatic core is suitable for building blocks in the synthesis of polymers or dyes. The amino derivative can be used in the production of quinoxaline compounds, which are valuable as intermediates in fiber-reactive dyes.[13]
Safety and Handling Protocols
No specific safety data sheet for CAS 79481-75-7 is publicly available. Therefore, a conservative approach based on structurally related nitrobenzoic acids is mandatory.[8][14][15]
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Hazard Identification: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[15] Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[8] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are required at all times.
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong bases and oxidizing agents.[14]
References
- Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
-
International Labour Organization. (n.d.). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]
-
PubMed. (2015). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylbenzoic Acid. Retrieved from [Link]
-
ACS Publications. (2026). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Acetyl-3-nitrobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Wiley Online Library. (2012). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
-
YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. Retrieved from [Link]
Sources
- 1. 79481-75-7 | MFCD30189413 | 4-Acetyl-3-Nitrobenzoic Acid [aaronchem.com]
- 2. 4-Acetyl-3-nitrobenzoic acid - Lead Sciences [lead-sciences.com]
- 3. yic.edu.et [yic.edu.et]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 8. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-3-nitrobenzoic acid(96-98-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 14. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 15. carlroth.com [carlroth.com]
